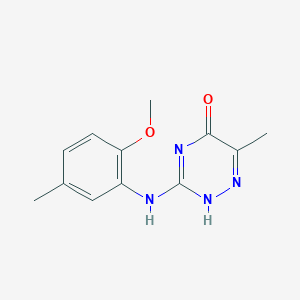
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as MMTR, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMTR is a heterocyclic compound that belongs to the class of triazines and is known for its unique chemical structure, which makes it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to exhibit various biochemical and physiological effects. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is also easy to synthesize and can be obtained in large quantities. However, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has some limitations, including its limited solubility in water, which may affect its bioavailability and activity. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one also requires further optimization to improve its potency and selectivity.
Direcciones Futuras
There are several future directions for the research on 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one. One of the future directions is to investigate the mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in more detail to understand how it inhibits the growth and proliferation of cancer cells. Another future direction is to optimize the synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one to improve its potency and selectivity. Additionally, future research could focus on the development of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs for the treatment of cancer and bacterial infections. Overall, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has significant potential for various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2-methoxy-5-methylaniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed in ethanol, and the resulting product is recrystallized from ethanol to obtain 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in high yield with excellent purity. The synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied and optimized to obtain the compound with high purity and yield.
Aplicaciones Científicas De Investigación
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely used in scientific research due to its potential applications in various areas. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to have potential applications in the treatment of bacterial infections, as it has been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O2/c1-7-4-5-10(18-3)9(6-7)13-12-14-11(17)8(2)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Clave InChI |
ZBEFBVKQKAUCRJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)


![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)